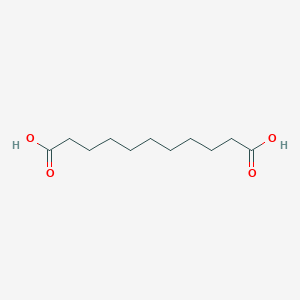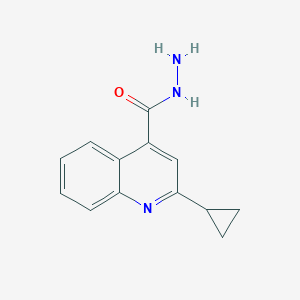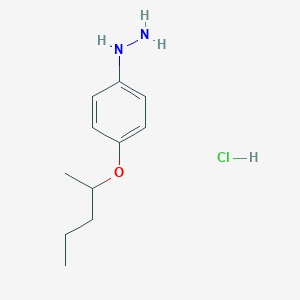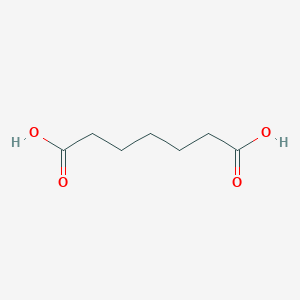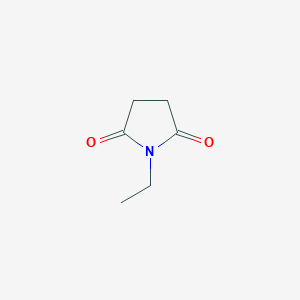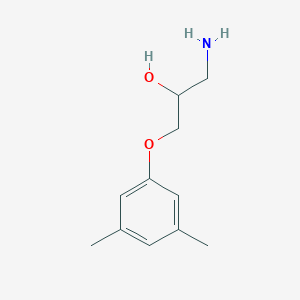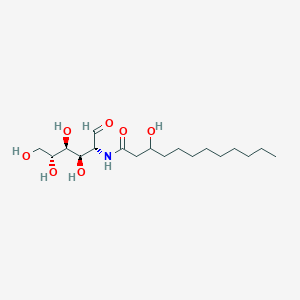
2-(3-Hydroxydodecanoylamino)-2-deoxyglucose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Hydroxydodecanoylamino)-2-deoxyglucose (HDDG) is a synthetic compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is a modified form of glucose that contains a fatty acid chain attached to the amino group of the glucose molecule. This modification makes HDDG an amphiphilic molecule, which means that it has both hydrophilic and hydrophobic properties. This unique property makes HDDG an ideal candidate for various scientific research applications.
Wirkmechanismus
The mechanism of action of 2-(3-Hydroxydodecanoylamino)-2-deoxyglucose is not fully understood. However, it is believed that 2-(3-Hydroxydodecanoylamino)-2-deoxyglucose interacts with cell membranes and disrupts their structure. This disruption leads to increased permeability of the cell membrane, which can facilitate the uptake of drugs and biomolecules.
Biochemische Und Physiologische Effekte
2-(3-Hydroxydodecanoylamino)-2-deoxyglucose has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of glycolysis, which is a major metabolic pathway in cells. This inhibition can lead to decreased energy production and increased sensitivity to oxidative stress. 2-(3-Hydroxydodecanoylamino)-2-deoxyglucose has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
2-(3-Hydroxydodecanoylamino)-2-deoxyglucose has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has unique amphiphilic properties that make it an ideal candidate for drug delivery systems. However, one of the limitations of 2-(3-Hydroxydodecanoylamino)-2-deoxyglucose is its limited solubility in aqueous solutions, which can limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the research on 2-(3-Hydroxydodecanoylamino)-2-deoxyglucose. One of the major areas of research is the development of new drug delivery systems using 2-(3-Hydroxydodecanoylamino)-2-deoxyglucose as a carrier. Another area of research is the development of new therapeutic applications for 2-(3-Hydroxydodecanoylamino)-2-deoxyglucose, such as cancer therapy. Additionally, the mechanism of action of 2-(3-Hydroxydodecanoylamino)-2-deoxyglucose needs to be further studied to fully understand its potential applications in scientific research.
Synthesemethoden
2-(3-Hydroxydodecanoylamino)-2-deoxyglucose can be synthesized by the reaction of 2-deoxyglucose with 3-hydroxydodecanoyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of 2-(3-Hydroxydodecanoylamino)-2-deoxyglucose as a white solid that can be purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
2-(3-Hydroxydodecanoylamino)-2-deoxyglucose has been extensively studied for its potential applications in scientific research. One of the major areas of research is the development of new drug delivery systems. 2-(3-Hydroxydodecanoylamino)-2-deoxyglucose has been shown to be an effective carrier for various drugs and biomolecules due to its unique amphiphilic properties. It can form stable micelles in aqueous solutions, which can encapsulate hydrophobic drugs and biomolecules. This makes 2-(3-Hydroxydodecanoylamino)-2-deoxyglucose an ideal candidate for targeted drug delivery systems.
Eigenschaften
CAS-Nummer |
124681-22-7 |
|---|---|
Produktname |
2-(3-Hydroxydodecanoylamino)-2-deoxyglucose |
Molekularformel |
C18H35NO7 |
Molekulargewicht |
377.5 g/mol |
IUPAC-Name |
3-hydroxy-N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]dodecanamide |
InChI |
InChI=1S/C18H35NO7/c1-2-3-4-5-6-7-8-9-13(22)10-16(24)19-14(11-20)17(25)18(26)15(23)12-21/h11,13-15,17-18,21-23,25-26H,2-10,12H2,1H3,(H,19,24)/t13?,14-,15+,17+,18+/m0/s1 |
InChI-Schlüssel |
ZSPOMVMMJMVHAN-AGJUIOJISA-N |
Isomerische SMILES |
CCCCCCCCCC(CC(=O)N[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O)O |
SMILES |
CCCCCCCCCC(CC(=O)NC(C=O)C(C(C(CO)O)O)O)O |
Kanonische SMILES |
CCCCCCCCCC(CC(=O)NC(C=O)C(C(C(CO)O)O)O)O |
Synonyme |
2-(3-hydroxydodecanoylamino)-2-deoxyglucose 2-HDADG |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




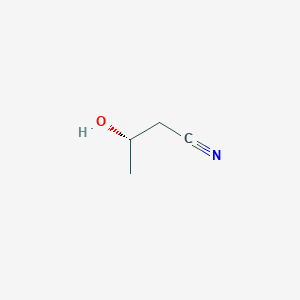

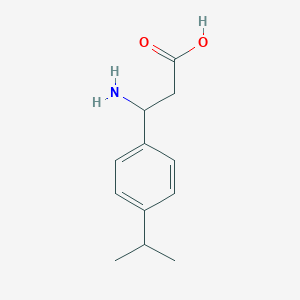
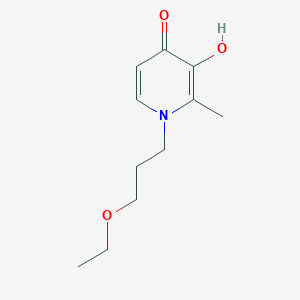
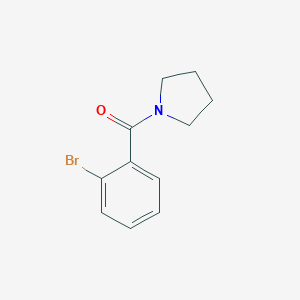
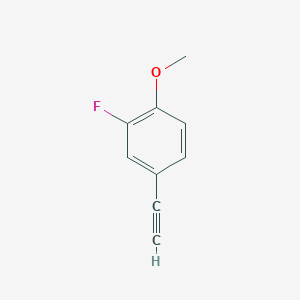
![(2S)-N-[(2S)-1-Amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(10S,13S,16S,19S,22R)-13-(2-amino-2-oxoethyl)-19-benzyl-22-[(4-ethoxyphenyl)methyl]-12,15,18,21,24-pentaoxo-16-propan-2-yl-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B51480.png)
